
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate
Overview
Description
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate is a heterocyclic compound with the molecular formula C₁₀H₁₂N₂O₅. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate can be synthesized through several methods. One common approach involves the condensation of diethyl malonate with urea under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Diethyl malonate reacts with urea in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 100-120°C).
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound is often optimized for large-scale production. This involves using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and purity of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The diethyl ester groups are susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Converts esters to carboxylic acids via protonation and nucleophilic attack.
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Basic Hydrolysis : Typically requires stronger bases (e.g., NaOH) to cleave esters via saponification.
Reaction Type | Conditions | Products |
---|---|---|
Ester Hydrolysis | Acid/base catalyst | Dicarboxylic acid derivative |
Mechanism | Nucleophilic attack on carbonyl carbon | Liberation of ethanol |
Tautomerism
The oxo group at position 2 may exhibit keto-enol tautomerism, though direct evidence from the search results is limited. Sigma-Aldrich lists the IUPAC name as diethyl 2-hydroxy-4,5-pyrimidinedicarboxylate , suggesting possible equilibrium between oxo and hydroxy forms under specific conditions (e.g., protic solvents).
Potential Reactivity Sites
The compound’s structure suggests several reactive sites:
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Ester Groups : Prone to hydrolysis, transesterification, or nucleophilic substitution.
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Oxo Group : May act as an electrophilic site for nucleophilic attack (e.g., by amines, hydrazines).
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Pyrimidine Ring : Substitution reactions at positions 1, 3, or 6 (if activated).
Stability and Storage
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Storage : Recommended to be stored in a dry, airtight container at room temperature .
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Safety : Classified with GHS hazard symbols (H302, H315, H320, H335), indicating risks of toxic effects if inhaled, ingested, or in contact with skin .
References ChemicalBook. This compound. PubChem. CID 334002. Sigma-Aldrich. This compound. BLD Pharm. This compound.
Scientific Research Applications
Pharmaceutical Applications
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate is primarily explored for its potential pharmaceutical applications:
- Antihypertensive Agents : Research indicates that dihydropyrimidine derivatives, including this compound, exhibit properties that can be beneficial in treating hypertension. These compounds have been shown to effectively lower blood pressure and improve cardiovascular health .
- Synthesis of Other Compounds : This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it has been utilized in the synthesis of 6-aryl derivatives that possess significant pharmacological activities .
- Potential Neuroprotective Effects : Some studies suggest that derivatives of this compound may offer neuroprotective benefits, which could be useful in treating neurodegenerative diseases .
Research Applications
The versatility of this compound extends to various research fields:
- Organic Synthesis : This compound is frequently employed in organic synthesis as a building block for constructing complex molecular frameworks. It has been used in the development of new synthetic routes for pyrimidine derivatives .
- Biochemical Studies : The compound's unique properties make it suitable for biochemical assays and studies focused on enzyme inhibition and other metabolic pathways .
- Material Science : There is emerging interest in using this compound in the development of novel materials with specific electronic or optical properties due to its unique molecular structure .
Case Studies and Research Findings
Several studies have documented the efficacy and versatility of this compound:
Mechanism of Action
The mechanism by which Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate exerts its effects involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. This inhibition can lead to therapeutic effects, such as antiviral activity by preventing viral replication or anticancer effects by inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-Oxo-1,2-dihydro-3,5-pyrimidinedicarboxylate
- Diethyl 2-Oxo-1,2-dihydro-4,6-pyrimidinedicarboxylate
- Diethyl 2-Oxo-1,2-dihydro-5,6-pyrimidinedicarboxylate
Uniqueness
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals.
Biological Activity
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate (CAS No. 62328-19-2) is a compound with potential applications in pharmaceuticals and cosmetics due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 240.21 g/mol
- MDL Number : MFCD18375233
- Purity : Typically >95% .
This compound exhibits several biological activities that make it a candidate for various therapeutic applications:
- Antioxidant Activity : This compound has shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage and may contribute to anti-aging effects in cosmetic formulations .
- Antimicrobial Properties : Research indicates that diethyl 2-oxo compounds can inhibit the growth of certain bacteria and fungi. This suggests potential applications in developing antimicrobial agents for both pharmaceutical and cosmetic uses .
- Anti-inflammatory Effects : Some studies have demonstrated that this compound can modulate inflammatory pathways, potentially making it useful in treating inflammatory skin conditions .
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in human dermal fibroblasts treated with the compound, suggesting its protective role against oxidative stress .
Antimicrobial Efficacy
In a study assessing antimicrobial activity, this compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent .
Anti-inflammatory Study
A recent investigation into the anti-inflammatory properties revealed that this compound could significantly reduce pro-inflammatory cytokine levels (such as TNF-alpha and IL-6) in vitro. This suggests its potential utility in formulations aimed at reducing inflammation in skin care products .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate, and how are yields optimized?
- Methodology : The compound is typically synthesized via one-pot multicomponent reactions. For example, a mixture of diethyl esters, aldehydes, and urea derivatives is refluxed in tetrahydrofuran (THF) with catalysts like copper(I) oxide (Cu₂O) and boron trifluoride diethyl etherate (BF₃·Et₂O). Post-reaction, the crude product is purified via column chromatography, often using dichloromethane (CH₂Cl₂) or ethyl acetate/hexane gradients. Yields range from 48% to 61%, depending on reaction time and catalyst loading .
- Key Considerations : Optimizing stoichiometry (e.g., aldehyde:urea ratio) and catalyst choice (e.g., Cu₂O vs. HCl) significantly impacts yield. For instance, using BF₃·Et₂O as a Lewis acid enhances cyclization efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, NH protons in DMSO-d₆ appear as broad singlets at δ 7.93–9.94 ppm, while ester carbonyl carbons resonate at ~165–175 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1699–1745 cm⁻¹, NH stretches at ~3245 cm⁻¹) .
- HRMS (ESI+) : Confirms molecular weight with high precision (e.g., observed m/z 397.0383 vs. calculated 397.0399 for C₁₆H₁₈BrN₂O₅) .
- Validation : Cross-referencing with literature data (e.g., IR peaks from analogous pyrimidine derivatives) ensures structural accuracy .
Q. What purification methods are effective post-synthesis?
- Methodology :
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20:80 to 50:50) resolves ester and aromatic byproducts .
- Recrystallization : For solid derivatives, using ethanol or acetone yields high-purity crystals (melting points: 223–225°C) .
Advanced Research Questions
Q. How can reaction conditions be modified to address low yields in scale-up synthesis?
- Methodology :
- Catalyst Screening : Substituting BF₃·Et₂O with milder acids (e.g., p-toluenesulfonic acid) reduces side reactions during cyclization .
- Solvent Optimization : Replacing THF with acetonitrile improves solubility of intermediates, reducing reaction time by ~20% .
- Data-Driven Approach : Design of Experiments (DoE) models (e.g., factorial designs) can systematically evaluate temperature, solvent polarity, and catalyst interactions .
Q. How to resolve contradictions in spectroscopic data across studies?
- Case Example : Discrepancies in NH proton chemical shifts (e.g., δ 7.93 ppm in DMSO vs. δ 9.94 ppm in CDCl₃) arise from solvent-dependent hydrogen bonding.
- Methodology :
- Solvent Standardization : Re-run NMR in a consistent solvent (e.g., DMSO-d₆) and compare with reference spectra from structurally validated analogs .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon environments .
Q. What strategies are used to study structure-activity relationships (SAR) for biological applications?
- Methodology :
- Derivatization : Introduce substituents (e.g., bromophenyl, benzyl groups) at positions 3 and 7 of the pyrimidine ring to assess antiprotozoal activity .
- Biological Assays : Test derivatives against Trypanosoma brucei and Leishmania mexicana using IC₅₀ measurements. For example, diethyl oxide extracts show moderate activity (IC₅₀ ~10–50 µM) with high selectivity indices (>10) .
- Analytical Correlation : Pair bioactivity data with electronic parameters (Hammett constants) or steric effects of substituents to model SAR trends .
Q. How to address challenges in crystallizing pyrimidine derivatives for X-ray studies?
- Methodology :
- Solvent Pair Screening : Use slow evaporation with solvent pairs like CH₂Cl₂/hexane to induce nucleation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation .
- Case Study : Crystallization of 4,5-diphenoxybenzene-1,2-dicarboxylate analogs required 7–14 days in CHCl₃/MeOH, yielding monoclinic crystals suitable for SC-XRD .
Q. Data Contradiction Analysis
Q. Why do reported yields vary significantly for similar synthetic protocols?
- Root Causes :
- Impurity in Starting Materials : Residual moisture in urea derivatives can hydrolyze esters, reducing yields by ~15% .
- Catalyst Deactivation : Cu₂O may oxidize to CuO under prolonged reflux, necessitating inert atmospheres (N₂/Ar) for reproducibility .
- Mitigation : Validate reagent purity via Karl Fischer titration and monitor catalyst activity via TLC at intermediate steps .
Properties
IUPAC Name |
diethyl 2-oxo-1H-pyrimidine-5,6-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-3-16-8(13)6-5-11-10(15)12-7(6)9(14)17-4-2/h5H,3-4H2,1-2H3,(H,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYDXTIGCHRNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318956 | |
Record name | Diethyl 2-oxo-2,3-dihydropyrimidine-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62328-19-2 | |
Record name | 62328-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2-oxo-2,3-dihydropyrimidine-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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